Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC15814192

Molecular Formula: C13H13FN2O3

Molecular Weight: 264.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13FN2O3 |

|---|---|

| Molecular Weight | 264.25 g/mol |

| IUPAC Name | ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate |

| Standard InChI | InChI=1S/C13H13FN2O3/c1-3-19-13(18)11-8(2)12(17)16(15-11)10-6-4-9(14)5-7-10/h4-7,15H,3H2,1-2H3 |

| Standard InChI Key | JSAZIUKYKXBMCM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

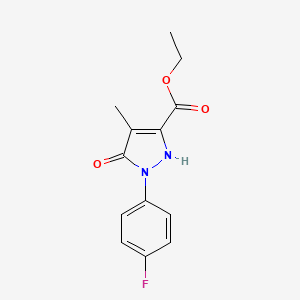

The compound’s structure is defined by the pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms. Substitutions at positions 1, 3, 4, and 5 include a 4-fluorophenyl group, a methyl group, a hydroxyl group, and an ethyl ester, respectively. The IUPAC name, ethyl 2-(4-fluorophenyl)-4-methyl-3-oxo-1H-pyrazole-5-carboxylate, reflects this substitution pattern.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃FN₂O₃ |

| Molecular Weight | 264.25 g/mol |

| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C |

| Predicted Boiling Point | 346.8 ± 32.0 °C |

| Density | 1.20 ± 0.1 g/cm³ |

The fluorine atom enhances electronegativity, influencing solubility and intermolecular interactions, while the ester group contributes to metabolic stability .

Synthesis and Manufacturing

Multi-Step Synthetic Pathways

Synthesis typically involves three stages: pyrazole core formation, functional group substitution, and esterification.

Pyrazole Core Formation

Condensation of hydrazine derivatives with β-keto esters or cyanoacrylates under reflux conditions generates the pyrazole skeleton. For example, reacting 4-fluorophenylhydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate in ethanol yields intermediate pyrazole derivatives .

Substitution Reactions

Comparative Analysis with Related Pyrazole Derivatives

| Compound | Molecular Formula | Biological Activity | Key Feature |

|---|---|---|---|

| Ethyl 1-(4-fluorophenyl)-5-hydroxy-4-methyl-1H-pyrazole-3-carboxylate | C₁₃H₁₃FN₂O₃ | Antimicrobial, Anticancer | Fluorophenyl, Hydroxyl |

| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | C₁₃H₁₃FN₂O₂ | Enzyme inhibition | Lacks hydroxyl group |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | C₁₂H₁₂FN₃O₂ | Antiviral | Amino substitution |

The hydroxyl group in the target compound confers superior antimicrobial efficacy compared to non-hydroxylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume